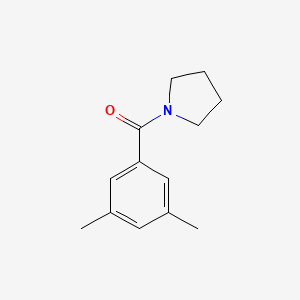
2-(isopropylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isopropylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for the treatment of various types of cancers.
Mécanisme D'action
2-(isopropylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone acts as a competitive inhibitor of the ATP binding site on the EGFR, preventing the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration. This leads to a decrease in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to decrease the expression of genes involved in angiogenesis (the formation of new blood vessels) and to sensitize cancer cells to radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(isopropylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone is its specificity for EGFR, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
1. Development of more potent and selective EGFR inhibitors based on the structure of 2-(isopropylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone.
2. Investigation of the potential use of this compound in combination with other therapies, such as chemotherapy and immunotherapy.
3. Exploration of the role of EGFR in cancer stem cells and the potential use of this compound in targeting this population of cells.
4. Investigation of the potential use of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Méthodes De Synthèse
2-(isopropylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone can be synthesized using a multi-step process involving the reaction of 2-chloro-3-methylbenzoic acid with isopropylthiol in the presence of a base, followed by cyclization with 2-aminobenzamide and subsequent reduction of the resulting nitro compound.
Applications De Recherche Scientifique
2-(isopropylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone has been widely used in scientific research to study the role of EGFR in cancer progression and to investigate potential therapeutic strategies targeting EGFR. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-2-propan-2-ylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)22-18-19-16-10-5-4-9-15(16)17(21)20(18)14-8-6-7-13(3)11-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEELJLJLCMUIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5838347.png)

![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)



![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5838405.png)

![3-(4-methoxyphenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5838418.png)
![3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5838424.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5838432.png)
![5-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5838439.png)